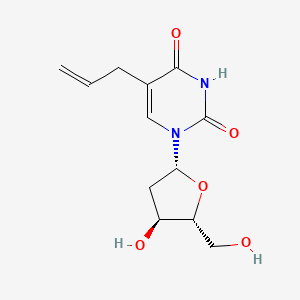

Uridine, 5-allyl-2'-deoxy-

Description

Significance of Nucleoside Analogues in Chemical Biology and Molecular Research

Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. acs.org These modified molecules are of paramount importance in chemical biology and medicine, serving as powerful tools to probe and manipulate biological systems. academie-sciences.frrsc.org By strategically altering the sugar or base components of natural nucleosides, scientists can create analogues with enhanced therapeutic properties or unique functionalities for research applications. academie-sciences.frrsc.org

The significance of nucleoside analogues stems from their ability to interact with the cellular machinery that recognizes and processes natural nucleosides. They can act as inhibitors of key enzymes involved in nucleic acid synthesis, such as polymerases and nucleoside kinases, thereby disrupting the replication of viruses or the proliferation of cancer cells. academie-sciences.fr This has led to the development of a wide array of antiviral and anticancer drugs. academie-sciences.frnih.gov

In molecular research, nucleoside analogues are indispensable for a variety of applications. They can be incorporated into DNA or RNA to introduce specific labels, cross-linking agents, or other functionalities. This allows for the detailed study of DNA replication and repair, gene expression, and the intricate structures of nucleic acids. Modified nucleotides are also crucial for techniques like polymerase chain reaction (PCR), DNA sequencing, and fluorescence in situ hybridization (FISH).

Historical Development and Early Research on 5-Substituted Pyrimidine (B1678525) Deoxyuridines

The exploration of 5-substituted pyrimidine deoxyuridines has a rich history rooted in the quest for effective antiviral and anticancer agents. Early research in the 1960s on compounds like 5-fluorouracil (B62378) and 5-iodo-2'-deoxyuridine laid the groundwork for understanding how modifications at the C-5 position of the pyrimidine ring could dramatically influence biological activity. nih.gov These pioneering studies demonstrated the potential of such analogues to interfere with nucleic acid metabolism and inhibit the replication of viruses like Herpes simplex. nih.gov

This initial success spurred further investigation into a variety of substituents at the 5-position. The introduction of different alkyl, haloalkyl, and vinyl groups led to the discovery of potent antiviral agents. nih.gov For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine emerged as a highly specific inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov

The synthesis of these analogues often involved the condensation of a silylated 5-substituted uracil (B121893) with a protected 2-deoxyribose derivative. tandfonline.com Researchers meticulously studied the reaction conditions to control the stereochemistry and achieve high yields of the desired β-anomer. tandfonline.com These synthetic efforts were crucial for generating a diverse library of compounds for biological evaluation.

Structural Attributes of 5-Allyl-2'-deoxyuridine Relevant to Molecular Recognition

The molecular structure of 5-allyl-2'-deoxyuridine is key to its function and recognition by biological molecules. Molecular recognition, a fundamental process in biology, relies on the specific, non-covalent interactions between molecules, governed by principles of complementarity in shape, size, and functional groups. mdpi.comnih.gov The introduction of the allyl group at the 5-position of the uracil base in 5-allyl-2'-deoxyuridine provides distinct structural features that influence these interactions.

The allyl group, with its three-carbon chain and a double bond, adds bulk and hydrophobicity to the major groove of the DNA when incorporated. This modification can alter the local DNA conformation and affect the binding of proteins and other molecules that interact with DNA. The positioning and orientation of the allyl group are critical for its recognition by enzymes.

Hydrogen bonding plays a crucial role in the specificity of base pairing in DNA. nih.gov Like its parent molecule, deoxyuridine, 5-allyl-2'-deoxyuridine can form Watson-Crick base pairs with adenine (B156593). The allyl substituent does not directly participate in this hydrogen bonding but can influence the electronic properties of the pyrimidine ring, potentially modulating the strength of these interactions.

The conformation of the deoxyribose sugar puckering (whether it is in the C2'-endo or C3'-endo conformation) and the orientation of the base relative to the sugar (the glycosidic bond conformation, which can be syn or anti) are also important structural attributes. For many 5-substituted 2'-deoxyuridines, the anti-glycosidic conformation and a C2'-endo sugar pucker are prevalent, which are consistent with the B-form of DNA. tandfonline.com

Overview of Academic Research Areas and Applications of 5-Allyl-2'-deoxyuridine

Research on 5-allyl-2'-deoxyuridine has primarily focused on its potential as an antiviral agent. Studies have shown its activity against herpes simplex virus type 1 (HSV-1). nih.gov A key area of investigation has been understanding the molecular basis for its antiviral activity. Research has demonstrated that the triphosphate form of 5-allyl-2'-deoxyuridine can act as a substrate for viral DNA polymerase, leading to its incorporation into the viral DNA and subsequent inhibition of replication. nih.gov

Comparative studies with other 5-substituted deoxyuridines have been instrumental in elucidating structure-activity relationships. For instance, research has compared the antiviral potency of 5-allyl-2'-deoxyuridine with its conjugated isomer, E-5-propenyl-2'-deoxyuridine. nih.gov These studies have revealed that the position of the double bond in the side chain can significantly impact the compound's affinity for viral enzymes like thymidine (B127349) kinase and DNA polymerase, thereby influencing its antiviral efficacy. nih.gov

Beyond its antiviral properties, the allyl group serves as a versatile chemical handle for further modifications. The double bond in the allyl group can be subjected to various chemical reactions, allowing for the synthesis of a diverse range of other 5-substituted uracil derivatives. This chemical tractability makes 5-allyl-2'-deoxyuridine a useful starting material for creating novel nucleoside analogues for various research purposes, including the development of probes for studying DNA-protein interactions and as building blocks for modified oligonucleotides.

Data Tables

Table 1: Chemical and Physical Properties of 5-Allyl-2'-deoxyuridine

| Property | Value |

| Molecular Formula | C12H16N2O5 |

| Molecular Weight | 268.27 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and methanol |

This table presents a summary of the key chemical and physical properties of 5-Allyl-2'-deoxyuridine.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73-39-2 |

|---|---|

Molecular Formula |

C12H16N2O5 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H16N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h2,5,8-10,15-16H,1,3-4,6H2,(H,13,17,18)/t8-,9+,10+/m0/s1 |

InChI Key |

XUAFMQXKGPTTJN-IVZWLZJFSA-N |

SMILES |

C=CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Isomeric SMILES |

C=CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

C=CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Synonyms |

2'-deoxy-5(2-propenyl)uridine 5-(2-propenyl)-2'-deoxyuridine 5-allyl-2'-deoxyuridine 5-propenyl-2'-deoxyuridine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Allyl 2 Deoxyuridine and Its Derivatives

Regioselective Synthesis Strategies

One common enzymatic approach is transglycosylation, catalyzed by nucleoside phosphorylases (NPs). mdpi.com These enzymes facilitate the exchange of a glycosyl moiety between a sugar donor (nucleoside) and a sugar acceptor (nucleobase). mdpi.com NPs are categorized into purine (B94841) nucleoside phosphorylases (PNP) and pyrimidine (B1678525) nucleoside phosphorylases (PyNP), both of which catalyze the reversible phosphorolysis of nucleosides. mdpi.comresearchgate.net For the synthesis of purine nucleosides, pyrimidine nucleosides are often used as donors due to their affordability and the favorable thermodynamics of the reaction. mdpi.com Multi-enzyme systems that combine PNPs with PyNPs are frequently used to synthesize nucleoside analogs. researchgate.net

Organometallic Catalysis in C5-Modification (e.g., Palladium-catalyzed reactions)

Organometallic catalysis, particularly using palladium, has emerged as a powerful tool for the C5 modification of nucleosides. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a prominent method for introducing alkenyl groups at the C5 position of uracil (B121893). nih.govnumberanalytics.comorganic-chemistry.org This reaction is valued for its ability to form carbon-carbon bonds under relatively mild conditions with high regio- and stereoselectivity. numberanalytics.comorganic-chemistry.org

A notable application is the synthesis of (E)-5-(3-aminoallyl)-uridine-5'-O-triphosphates. nih.gov This strategy involves the regioselective iodination of the nucleoside triphosphate with N-iodosuccinimide, followed by a palladium-catalyzed Heck coupling with allylamine. nih.gov This method provides the desired product in good yields and high purity, avoiding the use of toxic mercury-based reagents. nih.gov

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction used for C5-functionalization, particularly for creating C5-aryl or heteroaryl-substituted 2'-deoxyuridines. researchgate.netnih.gov This reaction typically involves the coupling of a 5-halo-2'-deoxyuridine with an aryl or heteroaryl boronic acid. researchgate.net These reactions can be performed in aqueous media, offering an environmentally friendlier approach. researchgate.net

Direct C-H olefination catalyzed by palladium is an atom-economical method that avoids the need for pre-functionalization of the uracil ring. nih.govrsc.org This approach allows for the direct coupling of unprotected uridine (B1682114) or 2'-deoxyuridine (B118206) with alkenes. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce modified nucleosides. mdpi.com This approach leverages the high selectivity of enzymes while utilizing chemical reactions for steps that are not amenable to biocatalysis. mdpi.com The drawbacks of purely chemical synthesis, such as laborious reaction steps and the formation of byproducts due to a lack of selectivity, are often mitigated by incorporating enzymatic steps. mdpi.com

Nucleoside phosphorylases (NPs) are widely used in chemo-enzymatic routes for the synthesis of nucleoside analogues. mdpi.com These enzymes catalyze transglycosylation reactions, which involve the transfer of a glycosyl group from a donor nucleoside to an acceptor nucleobase. mdpi.com The use of thermophilic enzymes in these cascades can be advantageous, as conducting reactions at higher temperatures can inhibit undesirable enzymatic activities, such as those from deaminases. nih.gov For instance, transglycosylation reactions are often carried out at 60 °C, a temperature at which many NPs retain their activity. nih.gov

Synthesis of Phosphorylated Analogues (e.g., 5'-triphosphates)

The phosphorylation of 5-allyl-2'-deoxyuridine to its 5'-triphosphate form is essential for its use as a building block in enzymatic DNA synthesis. Several methods exist for the synthesis of nucleoside triphosphates.

The Yoshikawa protocol is a widely used one-pot method that involves the selective 5'-monophosphorylation of an unprotected nucleoside with phosphorus oxychloride (POCl₃). nih.gov The resulting reactive phosphorodichlorate intermediate is then reacted with pyrophosphate to form a cyclic triphosphate, which is subsequently hydrolyzed to the final product. nih.gov A key advantage of this method is that it does not require protecting groups, and the use of trialkylphosphate solvents directs the phosphorylation primarily to the 5'-position. nih.gov

Another approach involves the use of halogenated nucleoside triphosphates in direct aqueous cross-coupling reactions to generate modified dNTPs. nih.gov This strategy bypasses the traditional multi-step procedures. nih.gov

A more recent development is a method utilizing a highly reactive pyrrolidinium phosphoramidate (B1195095) zwitterion intermediate . acs.org This intermediate couples efficiently with tris(tetra-n-butylammonium) hydrogen pyrophosphate to produce the nucleoside triphosphate. acs.org This method has been shown to be applicable to a range of nucleoside derivatives. acs.org

Enzymatic cascade reactions also offer an efficient route for the synthesis of natural and modified NTPs from their corresponding nucleosides. frontiersin.org These one-pot systems can employ a series of kinases, such as a nucleoside kinase, a nucleoside monophosphate kinase, and a nucleoside diphosphate (B83284) kinase, to sequentially phosphorylate the nucleoside. frontiersin.org The inclusion of an ATP regeneration system can significantly improve the conversion rates. frontiersin.org

A general chemoenzymatic procedure for preparing azole carboxamide deoxyribonucleoside triphosphates involves selective 5′-tosylation of the deoxyribonucleoside, followed by displacement with pyrophosphate to yield the diphosphate. Subsequent enzymatic phosphorylation with nucleoside diphosphate kinase, coupled with an ATP regeneration system, produces the triphosphate. umich.edu

Functionalization and Derivatization Techniques for Probe Development

The allyl group at the C5 position of 5-allyl-2'-deoxyuridine serves as a versatile handle for further functionalization, enabling the development of molecular probes for various biological applications. a2bchem.comthermofisher.com

The aminoallyl derivative, 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (AA-dUTP), is a key intermediate for labeling DNA. a2bchem.comjenabioscience.comcaymanchem.com The primary amino group can be readily coupled with amine-reactive molecules, such as N-hydroxysuccinimide (NHS) esters of fluorescent dyes or biotin (B1667282), to create labeled probes. a2bchem.comjenabioscience.com These probes are used in techniques like DNA microarrays, fluorescence in situ hybridization (FISH), and FRET-based assays. thermofisher.comcaymanchem.com

Another important functional group is the ethynyl (B1212043) group, as seen in 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). wikipedia.orgjenabioscience.combaseclick.eucaymanchem.com The alkyne group allows for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-containing molecules. jenabioscience.combaseclick.eunih.gov This highly efficient and specific reaction is used to attach a wide variety of labels and tags to DNA for applications in cell proliferation assays and imaging. jenabioscience.combaseclick.eu

Derivatization can also be used to enhance detection sensitivity in analytical methods. For example, 5-formyl-2'-deoxyuridine (B1195723) can be derivatized with Girard reagent T to form a hydrazone conjugate with a pre-charged quaternary ammonium (B1175870) moiety, which significantly improves its detection limit in mass spectrometry. nih.gov

General Methodologies for Purification and Spectroscopic Characterization

The purification of 5-allyl-2'-deoxyuridine and its derivatives is typically achieved using chromatographic techniques. Silica gel column chromatography is a standard method for purifying the nucleoside itself. researchgate.net For the more polar phosphorylated analogues, anion-exchange chromatography, such as with DEAE-Sephadex or Q Sepharose, is commonly employed. acs.orgnih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is used for both analytical and preparative purification to achieve high purity. jenabioscience.comjove.comsolisbiodyne.com

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compounds.

The following table summarizes the key spectroscopic data for related compounds, providing a reference for the characterization of 5-allyl-2'-deoxyuridine and its derivatives.

Molecular Interactions and Biochemical Mechanisms of 5 Allyl 2 Deoxyuridine

Substrate Recognition and Specificity with Nucleic Acid Polymerases

The ability of DNA polymerases to recognize and incorporate modified nucleotides like 5-Allyl-2'-deoxyuridine is fundamental to various biotechnological applications. The substitution at the C5 position of the pyrimidine (B1678525) ring is a critical factor in this process.

Kinetic Analysis of Incorporation Efficiency

Kinetic analyses provide quantitative insights into how efficiently DNA polymerases incorporate 5-Allyl-2'-deoxyuridine triphosphate (5-allyl-dUTP) into a growing DNA strand. Studies have shown that modifications at the C5 position of pyrimidines are generally well-tolerated by many DNA polymerases because this position projects into the major groove of the DNA double helix, causing minimal disruption to the enzyme's active site. acs.orgacs.org

The efficiency of incorporation is often evaluated using steady-state and pre-steady-state kinetics. nih.govscienceopen.comnih.gov These analyses determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), or the dissociation constant (Kd) and the polymerization rate constant (kpol). For example, a study on various 5-substituted pyrimidine dNTPs demonstrated that while some modifications can be incorporated as efficiently as or even better than their natural counterparts, others may be poorer substrates. acs.org The length and nature of the linker arm attaching the substituent to the C5 position can also influence the incorporation efficiency. oup.com

The triphosphate form of 5-Allyl-2'-deoxyuridine, specifically 5-(3-Aminoallyl)-2'-deoxyuridine-5'-triphosphate, is recognized as a substrate for several DNA polymerases, including Klenow fragment, DNA Polymerase I, and reverse transcriptases. jenabioscience.com This analogue is enzymatically incorporated into DNA, which is a foundational step for many labeling techniques. jenabioscience.comcaymanchem.com

Influence on Polymerization Fidelity and Processivity

The incorporation of modified nucleotides can affect the fidelity and processivity of DNA polymerases. Fidelity refers to the accuracy of nucleotide insertion, while processivity is the ability of the polymerase to perform multiple rounds of catalysis without dissociating from the template.

The presence of a modification at the 5-position of uracil (B121893) can influence the polymerase's ability to discriminate between correct and incorrect base pairings. While some modifications have little effect on fidelity, others can lead to an increased error rate. oup.com The interaction between the modified nucleotide and the amino acid residues in the polymerase's active site plays a crucial role in maintaining fidelity. acs.orgoup.com

Processivity can also be affected. For instance, the incorporation of bulky substituents may cause steric hindrance that impedes the polymerase's movement along the DNA template. However, some polymerases, particularly those engineered for incorporating modified nucleotides, can maintain high processivity. acs.org The accessory protein Proliferating Cell Nuclear Antigen (PCNA) is known to enhance the processivity of DNA polymerase δ, and its presence can influence the incorporation kinetics of modified nucleotides. nih.gov

Interactions with Nucleotide Metabolizing Enzymes (e.g., Kinases, Phosphatases)

The biological activity of 5-Allyl-2'-deoxyuridine is also governed by its interactions with enzymes involved in nucleotide metabolism, which are responsible for its activation through phosphorylation and its subsequent catabolism.

Enzymatic Phosphorylation Pathways of 5-Allyl-2'-deoxyuridine

For 5-Allyl-2'-deoxyuridine to be incorporated into DNA, it must first be converted into its triphosphate form. This process is initiated by nucleoside kinases, which catalyze the transfer of a phosphate (B84403) group from a donor like ATP or GTP to the 5'-hydroxyl group of the nucleoside, forming the monophosphate. mdpi.comneb.com Subsequent phosphorylation events, catalyzed by other kinases, convert the monophosphate into the diphosphate (B83284) and finally the triphosphate. mdpi.com

The efficiency of this initial phosphorylation step is highly dependent on the substrate specificity of the nucleoside kinase. mdpi.comnih.gov Studies on various nucleoside analogues have shown that modifications on the nucleobase can significantly affect their recognition and phosphorylation by kinases. mdpi.comresearchgate.net For example, Drosophila melanogaster deoxynucleoside kinase and Bacillus subtilis deoxycytidine kinase have been shown to phosphorylate a wide range of modified nucleosides, though with varying efficiencies. mdpi.com The successful phosphorylation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a structurally similar compound, indicates that kinases can tolerate alkyne groups at the C5 position, suggesting a similar tolerance for the allyl group. rsc.orgjenabioscience.com

Modulation of Enzyme Activity by 5-Allyl-2'-deoxyuridine Analogues

Analogues of 5-Allyl-2'-deoxyuridine can modulate the activity of various enzymes. For instance, some 5-substituted deoxyuridine derivatives have shown inhibitory effects on certain enzymes. nih.gov The interaction of these analogues with enzymes can be competitive, where they compete with the natural substrate for the active site, or non-competitive.

The triphosphate form of 5-allyl-2'-deoxyuridine and its analogues can influence the activity of DNA polymerases. jenabioscience.com The presence of bulky substituents at the 5-position of the uracil base can affect the enzyme's catalytic rate. acs.org Furthermore, once incorporated into DNA, the modified nucleotide can affect the activity of other enzymes that interact with DNA, such as restriction enzymes. nih.gov

Impact on Nucleic Acid Structure and Dynamics upon Incorporation

The incorporation of 5-Allyl-2'-deoxyuridine into a DNA strand can alter the local structure and dynamics of the nucleic acid.

The stability of the DNA duplex can also be affected. The introduction of a 5-allyl group might lead to a slight decrease in the melting temperature (Tm) of the DNA, indicating a minor destabilization of the duplex. This is in contrast to the 5-methyl group of thymidine (B127349), which is known to stabilize the DNA helix. iu.edu However, the impact on stability is often modest and depends on the specific sequence context and the nature of the modification. mdpi.com

The presence of the allyl group in the major groove can also influence the binding of proteins and other molecules that recognize and interact with specific DNA sequences. The altered topography and electrostatic potential of the major groove can either enhance or hinder these interactions.

Below is a table summarizing the key molecular interactions and biochemical effects of 5-Allyl-2'-deoxyuridine.

| Interaction/Mechanism | Interacting Molecules | Key Findings |

| Substrate Recognition | DNA Polymerases (e.g., DNA Pol I, Klenow, Reverse Transcriptases) | 5-allyl-dUTP is a substrate for several polymerases, with the C5 position being accessible in the major groove. acs.orgacs.orgjenabioscience.com |

| Incorporation Efficiency | DNA Polymerases | Efficiency is dependent on the specific polymerase and the linker arm of the modification. acs.orgoup.com |

| Fidelity and Processivity | DNA Polymerases | Can be influenced by the steric bulk of the allyl group, potentially affecting accuracy and the number of incorporated bases. nih.govoup.com |

| Phosphorylation | Nucleoside Kinases | Must be converted to its triphosphate form to be incorporated; the efficiency of this process depends on kinase specificity. mdpi.comneb.comjenabioscience.com |

| Enzyme Modulation | Various enzymes (e.g., restriction enzymes) | Incorporated 5-allyl-2'-deoxyuridine can alter the activity of enzymes that interact with DNA. nih.gov |

| Nucleic Acid Structure | DNA duplex | The allyl group resides in the major groove, potentially causing local structural perturbations. acs.orgnih.gov |

| Duplex Stability | DNA duplex | May slightly decrease the thermal stability (Tm) of the DNA duplex. mdpi.comiu.edu |

Conformational Changes in DNA/RNA Structures

The incorporation of a 5-allyl group at the C5 position of 2'-deoxyuridine (B118206) can induce specific conformational changes in the local and global structure of DNA and RNA. While direct crystallographic or high-resolution NMR structural data for an oligonucleotide containing 5-allyl-2'-deoxyuridine is not extensively available in the public domain, valuable insights can be drawn from studies on analogous C5-substituted pyrimidine nucleosides.

The orientation of the base relative to the sugar, defined by the glycosidic torsion angle (χ), is also a key determinant of nucleic acid conformation. For 5-substituted pyrimidines, the anti-conformation is strongly favored over the syn-conformation tandfonline.com. In the anti-conformation, the bulky part of the base is positioned away from the sugar ring, which is sterically more favorable. The presence of the 5-allyl group is expected to further enforce this preference.

The allyl group itself, being a flexible three-carbon chain with a double bond, can adopt various conformations within the major groove of the DNA double helix. Studies on other C5 modifications, such as the hydroxymethyl group, have shown that the substituent is not static and can rotate around the C5-Cα bond nih.gov. It is plausible that the allyl group of 5-allyl-2'-deoxyuridine also exhibits a degree of conformational flexibility, which could influence its interactions with neighboring nucleotides and proteins.

Table 1: Predicted Conformational Parameters of 5-Allyl-2'-deoxyuridine in DNA

| Parameter | Predicted Conformation | Rationale/Reference |

| Sugar Pucker | Predominantly C2'-endo (S-type) | Consistent with B-form DNA and findings for other 5-alkyl-2'-deoxyuridines. tandfonline.com |

| Glycosidic Bond | anti-conformation | Sterically favored for 5-substituted pyrimidines. tandfonline.com |

| Allyl Group Orientation | Located in the major groove of the DNA helix | The C5 position of pyrimidines projects into the major groove. |

| Allyl Group Flexibility | Likely exhibits rotational freedom | Inferred from studies on other flexible C5 substituents. nih.gov |

Effects on Hybridization and Melting Properties of Nucleic Acids

The stability of a DNA or RNA duplex is critical for its biological function and is often quantified by its melting temperature (T_m), the temperature at which half of the duplex dissociates into single strands. The introduction of a 5-allyl-2'-deoxyuridine modification can affect the T_m of a nucleic acid duplex.

The C5 position of uracil is located in the major groove of the DNA double helix and does not directly participate in the Watson-Crick hydrogen bonding with the complementary adenine (B156593) base. Therefore, modifications at this position generally have a more subtle effect on duplex stability compared to modifications that alter the hydrogen bonding face of the nucleobase.

The influence of a C5 substituent on T_m is a balance of several factors, including steric effects, electronic effects, and changes in hydration. Small, non-polar alkyl groups at the C5 position can sometimes lead to a slight increase in duplex stability due to favorable van der Waals interactions and improved base stacking. For instance, the presence of a 5-propynyl group on deoxyuridine has been shown to increase the T_m of a DNA duplex biomers.net.

Conversely, bulkier or more flexible groups might introduce steric hindrance or unfavorable entropic effects, leading to a decrease in duplex stability. A study on oligonucleotides containing N-4-allyl-2'-deoxycytidine, an analog with an allyl group, showed a slight decrease in the melting temperature compared to the unmodified duplex oup.com. While the modification is on deoxycytidine and at the N4 position, it provides an indication of the potential impact of an allyl group. The T_m of a duplex containing an allyl-modified cytidine (B196190) was found to be slightly higher than one with an n-propyl group, suggesting that the electronic properties of the allyl group's double bond might partially counteract its steric bulk oup.com.

Based on these observations, it is anticipated that the incorporation of 5-allyl-2'-deoxyuridine into a DNA duplex would likely have a modest, possibly slightly destabilizing, effect on its thermal stability compared to its natural thymidine counterpart.

Table 2: Comparative Melting Temperatures (T_m) of Modified Oligonucleotides

| Modification in Duplex | Sequence Context | T_m (°C) | Change in T_m (ΔT_m) vs. Natural | Reference |

| A-T (unmodified) | 5'-d(TTTCGTCGTCGTT)-3' • 3'-d(AGCAGTCAGCAA)-5' | 46.0 | - | oup.com |

| G-C (unmodified) | 5'-d(TTTCGTCGTCGTT)-3' • 3'-d(AGCAGCCAGCAA)-5' | 51.0 | +5.0 | oup.com |

| G-C4allyl | 5'-d(TTTCGTCGTCGTT)-3' • 3'-d(AGCAG(C4allyl)CAGCAA)-5' | 45.5 | -0.5 | oup.com |

| G-C4propyl | 5'-d(TTTCGTCGTCGTT)-3' • 3'-d(AGCAG(C4propyl)CAGCAA)-5' | 45.0 | -1.0 | oup.com |

Note: Data for C4allyl and C4propyl are for N-4-substituted-2'-deoxycytidine, which serves as an analogue to estimate the effect of the allyl group.

Protein-Nucleic Acid Recognition Mechanisms Involving 5-Allyl-2'-deoxyuridine

The recognition of specific DNA sequences by proteins is fundamental to many cellular processes, including transcription, replication, and repair. This recognition is mediated by a complex interplay of hydrogen bonds, van der Waals interactions, and electrostatic forces between the amino acid side chains of the protein and the functional groups of the DNA bases and backbone, primarily within the major and minor grooves.

The introduction of a 5-allyl-2'-deoxyuridine in place of a thymidine residue presents a modified chemical landscape in the major groove of the DNA. The 5-methyl group of thymine (B56734) is a crucial recognition element for many DNA-binding proteins. Replacing this methyl group with a longer, more flexible allyl group can significantly alter these interactions.

The allyl group is larger than a methyl group and introduces a region of unsaturation. This can lead to several consequences for protein binding:

Steric Hindrance: The bulkier allyl group may sterically clash with amino acid residues of a protein that would normally bind to the thymine-containing sequence, thereby inhibiting or weakening the protein-DNA interaction.

Altered Hydrophobic Interactions: The hydrophobic character of the allyl group may lead to different van der Waals contacts with nonpolar amino acid side chains compared to the methyl group of thymine.

Potential for New Interactions: The double bond of the allyl group could potentially engage in specific π-stacking or other electronic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Disruption of Water-Mediated Contacts: The modification could displace structured water molecules in the major groove that are often crucial for mediating protein-DNA contacts.

Studies on the antiviral activity of 5-allyl-2'-deoxyuridine have shown that it can be phosphorylated by viral thymidine kinase, indicating that the active site of this enzyme can accommodate the allyl group nih.govnih.gov. This suggests that while some proteins may be sensitive to this modification, others can tolerate it. The specific effect of the 5-allyl group on protein recognition is therefore highly context-dependent, relying on the specific protein, its binding motif, and the sequence context of the modification.

Cellular Incorporation and Metabolic Processing of 5 Allyl 2 Deoxyuridine in Research Systems

Mechanisms of Cellular Uptake by Nucleoside Transporters (in in vitro models)

The entry of 5-allyl-2'-deoxyuridine and similar hydrophilic nucleoside analogs into cells is facilitated by specialized membrane proteins known as nucleoside transporters (NTs). nih.gov These transporters are crucial as the cell membrane is generally impermeable to such molecules. Mammalian cells possess two primary families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govresearchgate.net

Equilibrative Nucleoside Transporters (ENTs): ENTs, which include subtypes like ENT1 and ENT2, facilitate the bidirectional transport of nucleosides down their concentration gradient and are sodium-independent. nih.gov They exhibit broad substrate specificity, transporting both purine (B94841) and pyrimidine (B1678525) nucleosides. frontiersin.org Research on rat skeletal muscle microvascular endothelial cells has shown that these cells express both ENT1 and ENT2, which are responsible for the uptake of various nucleosides. nih.gov Inhibition studies using specific inhibitors like NBMPR (nitrobenzylmercaptopurine riboside) help to distinguish the activity of different ENT subtypes. nih.govturkjps.org

Concentrative Nucleoside Transporters (CNTs): CNTs, such as CNT1, CNT2, and CNT3, are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. nih.gov They are typically found in polarized epithelial tissues and play a role in the unidirectional uptake of nucleosides. The substrate specificity of CNTs is more defined than that of ENTs; for instance, CNT1 primarily transports pyrimidine nucleosides, while CNT2 transports purine nucleosides. researchgate.net

While direct studies on the specific transporters for 5-allyl-2'-deoxyuridine are limited, its structural similarity to thymidine (B127349) suggests it is a substrate for these transport systems. The efficiency of its uptake can be a critical determinant of its subsequent metabolic activation and biological effects. asm.org

Intracellular Conversion to Active Phosphorylated Forms

Once inside the cell, 5-allyl-2'-deoxyuridine must be phosphorylated to its active triphosphate form to exert its biological effects. This multi-step process is catalyzed by a series of cellular kinases. mdpi.com

The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative. This reaction is primarily catalyzed by thymidine kinase (TK). annualreviews.orgnih.gov Studies have shown that 5-allyl-2'-deoxyuridine is an excellent substrate for thymidine kinase, particularly the viral-induced thymidine kinase from herpes simplex virus (HSV). annualreviews.orgresearchgate.net This selective phosphorylation by viral TK is a key factor in the compound's antiviral activity. nih.govsci-hub.ru

Subsequent phosphorylation steps are carried out by other cellular kinases. The monophosphate is converted to the diphosphate (B83284) by thymidylate kinase, and finally, the diphosphate is converted to the active 5'-triphosphate form, 5-allyl-2'-deoxyuridine-5'-O-triphosphate, by nucleoside diphosphate kinases. caymanchem.comymdb.ca The formation of the triphosphate analog is essential for its interaction with DNA polymerases. researchgate.net Research has indicated that the conjugated isomer, E-5-propenyl-2'-deoxyuridine, shows a greater affinity for virus thymidine kinase and, as the 5'-triphosphate, for virus DNA polymerase compared to 5-allyl-2'-deoxyuridine. researchgate.net

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Thymidine Kinase (TK) | 5-Allyl-2'-deoxyuridine | 5-Allyl-2'-deoxyuridine-5'-monophosphate |

| 2 | Thymidylate Kinase | 5-Allyl-2'-deoxyuridine-5'-monophosphate | 5-Allyl-2'-deoxyuridine-5'-diphosphate |

| 3 | Nucleoside Diphosphate Kinase | 5-Allyl-2'-deoxyuridine-5'-diphosphate | 5-Allyl-2'-deoxyuridine-5'-triphosphate |

Subcellular Localization and Distribution within Cellular Compartments

Following cellular uptake and metabolic processing, the distribution of 5-allyl-2'-deoxyuridine and its phosphorylated metabolites within different cellular compartments is a critical aspect of its mechanism of action. The primary site of action for nucleoside analogs that target DNA synthesis is the nucleus.

The localization of small molecules within the cell is influenced by various factors, including their physicochemical properties and interactions with cellular components. nih.gov For nucleoside analogs, transport into the nucleus is a prerequisite for their incorporation into the genomic DNA. While specific studies on the subcellular distribution of 5-allyl-2'-deoxyuridine are not extensively detailed in the available literature, the localization patterns of similar thymidine analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-iodo-2'-deoxyuridine (IdU) have been investigated. researchgate.netbiorxiv.org These studies often utilize advanced imaging techniques to visualize the distribution of the labeled nucleosides. For instance, super-resolution ion beam imaging has been used to resolve the subcellular structures targeted by these analogs with high precision. biorxiv.org

The distribution of EdU in bacteria has shown various patterns, including even distribution, localization at the poles, or at multiple mid-cell sites, which are consistent with models of DNA replication. researchgate.net In eukaryotic cells, thymidine analogs are expected to accumulate in the nucleus, where DNA replication and repair occur. The active transport and passive diffusion mechanisms that govern the nucleocytoplasmic transport of molecules would also apply to 5-allyl-2'-deoxyuridine and its phosphorylated forms.

Integration into Genomic DNA and RNA in Cellular Models

The ultimate step in the metabolic pathway of 5-allyl-2'-deoxyuridine, leading to its cytotoxic or antiviral effects, is its incorporation into the nucleic acids of the cell or virus. annualreviews.org

The active form of the compound, 5-allyl-2'-deoxyuridine-5'-triphosphate, acts as a substrate for DNA polymerases. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing DNA chain. annualreviews.org The incorporation of this altered nucleotide can lead to several consequences, including the termination of DNA chain elongation or the creation of a structurally altered DNA that is non-functional. annualreviews.org The main antiviral effect of some nucleoside analogs is believed to be exerted after their incorporation into viral DNA, leading to the formation of nonfunctional genetic material. annualreviews.org

Applications of 5 Allyl 2 Deoxyuridine As a Research Tool and Molecular Probe

Non-Radioactive Labeling of Nucleic Acids for Detection and Imaging

The ability to introduce chemical handles into DNA and RNA in a sequence-specific or global manner is fundamental to modern molecular biology. Modified deoxynucleotides, including derivatives of 5-allyl-2'-deoxyuridine, are central to these non-radioactive labeling strategies, offering safer and more versatile alternatives to traditional methods using ³²P or ³⁵S.

The first step in this two-step labeling approach is the enzymatic incorporation of a modified deoxyuridine triphosphate, which substitutes for the natural deoxythymidine triphosphate (dTTP). Several analogs, most notably 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (aa-dUTP), are readily incorporated into DNA by a variety of commercially available DNA polymerases. jenabioscience.comgenecopoeia.comapexbt.com This makes the labeling process compatible with standard laboratory techniques.

The enzymatic reactions used for incorporation include:

Polymerase Chain Reaction (PCR): Allows for the amplification of specific DNA sequences with the simultaneous inclusion of the modified nucleotide. apexbt.comfishersci.fi

Nick Translation: Involves creating single-strand breaks (nicks) in a DNA duplex with DNase I, which are then repaired by DNA Polymerase I, incorporating the modified nucleotide in the process. jenabioscience.combiosan-nsk.rujenabioscience.com

Reverse Transcription: Enables the synthesis of complementary DNA (cDNA) from an RNA template, thereby labeling the cDNA population. jenabioscience.comthermofisher.cominterchim.fr

3'-End Labeling: Terminal deoxynucleotidyl Transferase (TdT) can add modified nucleotides to the 3' terminus of DNA fragments. jenabioscience.comapexbt.com

A variety of polymerases have been shown to successfully incorporate these analogs, demonstrating the broad utility of this approach. fishersci.fifishersci.combiosan-nsk.ru

Table 1: Enzymes Used for Incorporation of Modified Deoxyuridine Triphosphates

| Enzyme | Abbreviation | Typical Application(s) |

| Taq DNA Polymerase | Taq | PCR |

| Klenow Fragment (exo-) | Klenow | Primer Extension, Random-Primed Labeling |

| DNA Polymerase I | Pol I | Nick Translation |

| Reverse Transcriptases (e.g., MMLV) | RT | cDNA Synthesis (from RNA template) |

| phi29 DNA Polymerase | phi29 | Whole Genome Amplification, Strand Displacement |

| Terminal deoxynucleotidyl Transferase | TdT | 3'-End Labeling |

This table summarizes common enzymes capable of incorporating modified nucleotides like 5-aminoallyl-dUTP into nucleic acids. jenabioscience.comgenecopoeia.comapexbt.comfishersci.fithermofisher.com

Once the modified nucleotide is incorporated, its unique chemical handle is available for reaction with a probe molecule, such as a fluorophore or biotin (B1667282). The specific chemistry depends on the handle introduced.

Amine-Reactive Dyes: For DNA labeled with 5-aminoallyl-2'-deoxyuridine (B14766367) (which contains a primary amine), the most common conjugation method is the reaction with an N-hydroxysuccinimide (NHS) ester of a dye or biotin. jenabioscience.comfishersci.fithermofisher.com This forms a stable amide bond, covalently attaching the label to the DNA. This two-step method is often more efficient and economical than using a single, pre-labeled dUTP, as the smaller, unmodified nucleotide analog is more easily incorporated by polymerases. genecopoeia.cominterchim.fr

Click Chemistry: The term "click chemistry" in this context almost exclusively refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction requires a terminal alkyne, a functional group found on 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), not 5-allyl-2'-deoxyuridine. lumiprobe.comjenabioscience.comjenabioscience.com After EdU is incorporated into DNA, it can be "clicked" to a molecule carrying a complementary azide (B81097) group with extremely high efficiency and specificity. jenabioscience.comacs.org This method is exceptionally gentle, preserving cellular structures well, which is a major advantage over older techniques like BrdU detection. lumiprobe.comqmul.ac.uk

The allyl group of 5-allyl-2'-deoxyuridine can participate in other "click-like" reactions, such as the thiol-ene reaction. alfa-chemistry.comwikipedia.org This involves the radical- or nucleophile-catalyzed addition of a thiol to the alkene of the allyl group, forming a stable thioether linkage. alfa-chemistry.comwikipedia.org While less common in cell-based imaging than CuAAC, this chemistry offers an alternative, copper-free conjugation strategy. jenabioscience.comresearchgate.net Additionally, the allyl group can be modified using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to attach various functional groups, though this is more common in chemical synthesis than in biological labeling protocols. mdpi.comresearchgate.net

Table 2: Common Bioconjugation Reactions for Modified Uridines

| Modified Uridine (B1682114) Analog | Functional Handle | Conjugation Chemistry | Reacts With | Resulting Linkage |

| 5-Aminoallyl-2'-deoxyuridine | Primary Amine | Amine Acylation | NHS Ester | Amide |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Triazole |

| 5-Allyl-2'-deoxyuridine | Alkene (Allyl) | Thiol-Ene Reaction | Thiol | Thioether |

| 5-Allyl-2'-deoxyuridine | Alkene (Allyl) | Palladium Cross-Coupling | Boronic Acid, etc. | Carbon-Carbon |

This table outlines the specific chemical reactions used to label nucleic acids containing different modified uridine analogs. alfa-chemistry.comfishersci.fijenabioscience.commdpi.com

Enzymatic Labeling Strategies (e.g., PCR, Nick Translation, Reverse Transcription)

Probing DNA Replication and Repair Processes in Basic Research

The detection of newly synthesized DNA is a direct measure of cellular proliferation and DNA repair. 5-Ethynyl-2'-deoxyuridine (EdU) has become a gold-standard tool for this purpose, largely replacing the older BrdU (bromodeoxyuridine) method. lumiprobe.comjenabioscience.com Cells are pulsed with EdU, which is incorporated into the DNA of cells undergoing S-phase (replication). jenabioscience.com These cells can then be rapidly and sensitively detected using click chemistry to attach a fluorescent azide probe. jenabioscience.comtocris.com This technique allows for precise identification of proliferating cells in tissues and cell cultures. nih.gov

Furthermore, EdU is used to study DNA repair synthesis. For example, after inducing DNA damage, cells will incorporate EdU into the short patches of DNA that are synthesized during repair processes like nucleotide excision repair. nih.gov This allows researchers to quantify repair activity and investigate the proteins and pathways involved.

Investigating Transcriptional Activity and Gene Expression Dynamics

Modified nucleotides can also be used to isolate and identify regions of the genome that are transcriptionally active. One innovative method used a cleavable biotinylated nucleotide analog, specifically 5-[N-(biotinamido)hexanoamido-ethyl-1,3-dithiopropionyl-3-aminoallyl]-2'-deoxyuridine 5'-triphosphate (Bio-19-SS-dUTP), to probe active chromatin. nih.gov In this study, transcriptionally active regions in isolated cell nuclei, which are more sensitive to DNase I, were nicked and then repaired (nick-translated) in the presence of this analog. The biotin handle allowed for the affinity purification of these DNA sequences. The disulfide bond in the linker arm provided a means to cleave the DNA from the affinity matrix under mild conditions. Subsequent analysis showed a significant enrichment of active genes (like β-globin) and depletion of inactive genes in the isolated fraction, demonstrating a powerful method for mapping active gene domains. nih.gov

Development of Novel Biosensors and In Vitro Diagnostic Research Methodologies

The ability to enzymatically incorporate modified nucleotides and subsequently label them forms the basis for numerous biosensor and diagnostic research platforms.

DNA Microarrays: 5-Aminoallyl-dUTP is widely used to label cDNA probes for microarray analysis. interchim.frcaymanchem.com RNA from a biological sample is reverse-transcribed into cDNA using aa-dUTP, and the resulting amine-modified cDNA is labeled with a fluorescent dye. This labeled probe is then hybridized to a microarray chip, allowing for a genome-wide snapshot of gene expression. interchim.fr

Fluorescence In Situ Hybridization (FISH): DNA probes for FISH can be generated by incorporating modified nucleotides like aminoallyl-dUTP via PCR or nick translation, followed by conjugation to a fluorophore. jenabioscience.com These probes are then used to visualize the location of specific DNA sequences within chromosomes or cells.

FRET-Based Assays: A Förster resonance energy transfer (FRET)-based assay was developed to measure reverse transcriptase activity using primers containing aminoallyl-dUTP. caymanchem.com This demonstrates the utility of these compounds in creating sophisticated tools for enzyme activity studies.

Herpes Simplex Virus (HSV) Detection: Research has shown that radiolabeled analogs like (E)-5-(2-iodovinyl)-2'-deoxyuridine can be selectively taken up and trapped by cells infected with HSV that express viral thymidine (B127349) kinase, suggesting potential for developing specific diagnostic tests. nih.gov

Utility in Structural Biology and Biophysical Studies of Nucleic Acids

Introducing modifications at the C5 position of uridine can alter the biophysical properties of DNA and RNA, providing valuable insights into their structure and function. The 5-aminoallyl-dU modification has been incorporated into oligonucleotides to study the stability of triplex-forming DNA structures. biosearchtech.com Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are powerful methods for synthesizing a wide array of C5-substituted uridines with aryl or heteroaryl groups. researchgate.net These unnatural nucleosides are crucial for studying DNA labeling, creating modified aptamers, and investigating the structural consequences of bulky adducts in the DNA groove. researchgate.nettrilinkbiotech.com The ability to synthesize and incorporate these diverse analogs allows researchers to probe DNA-protein interactions, nucleic acid conformation, and the effects of DNA damage with high precision.

Use in High-Resolution Footprinting of Protein-DNA Complexes

High-resolution footprinting is a powerful technique used to identify the specific binding sites of proteins on a DNA molecule. This is often achieved by introducing modified nucleosides into a DNA sequence, which can then report on their interaction with a target protein. While 5-allyl-2'-deoxyuridine itself has not been documented for this purpose, a closely related analogue, 5-amino-2'-deoxyuridine (B1199347) (5-amino-dU) , has been successfully developed and validated as a novel thymidine analogue for high-resolution footprinting of protein-DNA complexes. nih.govacs.org

Research Findings on 5-Amino-2'-deoxyuridine:

Researchers synthesized 5-amino-2'-deoxyuridine 5'-triphosphate, an analogue of deoxythymidine triphosphate, and demonstrated its utility as an interference probe. nih.govacs.org Key findings from this research include:

Enzymatic Incorporation: 5-amino-dU 5'-triphosphate was found to be a substrate for Taq DNA polymerase, allowing for its incorporation into DNA during enzymatic polymerization. nih.govacs.org

Selective Chemical Reaction: The DNA containing the 5-amino-dU analogue undergoes a selective chemical reaction with permanganate, which is a crucial step for footprinting analysis. nih.govacs.org

Interference Footprinting: The utility of 5-amino-dU as an interference probe was validated using the Ada protein/ada promoter complex. nih.govacs.org In this system, the presence of 5-amino-dU at specific positions within the DNA sequence interfered with the binding of the Ada protein. acs.org

Comparison with other analogues: The performance of 5-amino-dU in interference footprints was found to be similar to another analogue, 5-hydroxy-dU. However, 5-amino-dU is more readily incorporated into DNA during the enzymatic polymerization process, making it a more efficient tool. nih.govacs.org

Another related compound, 5-(3-aminoallyl)-2'-deoxyuridine (often referred to as aminoallyl-dUTP), is also widely used as a molecular probe. caymanchem.com Its primary application is in the synthesis of fluorescently labeled DNA probes for microarrays and Förster Resonance Energy Transfer (FRET)-based assays. caymanchem.com The aminoallyl group provides a reactive handle for the attachment of fluorescent dyes after the modified nucleotide has been incorporated into a DNA strand. nih.gov

The table below summarizes the applications of these related uridine analogues as molecular probes.

| Compound Name | Application in Protein-DNA Interaction Studies | Key Research Finding |

| 5-Amino-2'-deoxyuridine | High-resolution interference footprinting of protein-DNA complexes. nih.gov | Acts as an interference probe to identify protein contact points on DNA; more readily incorporated by DNA polymerase than 5-hydroxy-dU. nih.govacs.org |

| 5-(3-Aminoallyl)-2'-deoxyuridine | Generation of fluorescently labeled probes for DNA microarrays and FRET assays. caymanchem.com | The aminoallyl group allows for post-synthetic labeling with fluorescent dyes. nih.gov |

| 5-hydroxy-dU | High-resolution interference footprinting of protein-DNA complexes. acs.org | Shows interference with protein binding at specific DNA positions. acs.org |

Computational and Theoretical Investigations of 5 Allyl 2 Deoxyuridine and Analogues

Molecular Modeling and Docking Studies of Enzyme Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how 5-allyl-2'-deoxyuridine and its analogues interact with target enzymes.

Research has shown that 5-substituted-2'-deoxyuridines can act as inhibitors of key enzymes in nucleotide biosynthesis. nih.gov For instance, docking studies have been employed to investigate the binding of 5-substituted 2'-deoxyuridine (B118206) analogues within the active site of enzymes like Herpes Simplex Virus Type 1 (HSV-1) thymidine (B127349) kinase (TK). researchgate.net These studies have revealed that the binding energetics and conformations of thymidine and various 5-substituted 2'-uridine analogues are quite similar. researchgate.net The primary binding energy is derived from interactions involving the sugar and base moieties of the nucleoside. researchgate.net

Subtle differences in the affinity of these analogues for the enzyme can often be attributed to the hydrophobicity of the 5-substituent or its energetic complementarity with the active site pocket. researchgate.net For example, in the case of 2′-deoxy-5-(isothiazol-5-yl)uridine, docking studies showed that the isothiazole (B42339) group binds in a cavity formed by specific amino acid residues, including Tyr-132, Arg-163, Ala-167, and Ala-168. researchgate.net

Furthermore, computational docking was instrumental in a Structure-Activity Relationship (SAR) study of 5-substituted 2'-deoxyuridine monophosphate analogues as inhibitors of Mycobacterium tuberculosis thymidylate synthase (ThyX). researchgate.net This approach, combined with synthesis and in vitro testing, led to the identification of potent inhibitors. researchgate.net

Table 1: Examples of Enzymes Studied with 5-Substituted 2'-Deoxyuridine Analogues

| Enzyme | Organism | Purpose of Study | Key Findings |

| Thymidine Kinase (TK) | Herpes Simplex Virus Type 1 (HSV-1) | Understanding substrate binding and antiviral activity. researchgate.net | Affinity is influenced by the hydrophobicity and complementarity of the 5-substituent. researchgate.net |

| Thymidylate Synthase (ThyX) | Mycobacterium tuberculosis | Identification of novel antibacterial agents. researchgate.netresearchgate.net | SAR studies guided by docking led to potent and selective inhibitors. researchgate.netnih.govscispace.com |

| Thymidylate Synthase | Cellular | Target for cytostatic activity in gene therapy approaches. nih.gov | 5-substituted 2'-deoxyuridines can inhibit this enzyme, leading to antiproliferative effects. nih.gov |

Quantum Chemical Analysis of Electronic Properties and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which governs its reactivity and physical properties. These methods can be used to calculate various molecular descriptors that help in understanding the behavior of 5-allyl-2'-deoxyuridine and its analogues.

Parameters such as electronegativity, electrophilicity, and chemical hardness can be determined to classify and compare different nucleoside analogues. rsc.org For instance, studies on 5-bromo-2'-deoxyuridine (B1667946) derivatives have utilized semiempirical quantum-chemical calculations to investigate their structure and electronic properties. researchgate.net These analyses revealed that the lipophilicity of the esters, a property related to electronic distribution, was a determining factor for their activity as prodrugs. researchgate.net

Mulliken population analysis, a method to assign partial charges to individual atoms in a molecule, has been used to study the charge distribution in the ester groups of these derivatives. researchgate.net Such information is valuable for understanding how these molecules interact with their biological targets. While a direct correlation between the electronegativity of the 5-substituent and antiviral properties has not always been found, electronic effects are considered important in the inhibitory action of these compounds. sci-hub.se The allyl radical itself possesses a unique electronic configuration and reactivity that can be analyzed using quantum chemical methods. numberanalytics.com

Table 2: Key Electronic Properties and Their Significance

| Property | Description | Relevance to 5-Allyl-2'-deoxyuridine |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences the polarity of bonds and intermolecular interactions. rsc.org |

| Chemical Hardness | A measure of resistance to deformation or change in electron distribution. | Relates to the stability and reactivity of the molecule. rsc.org |

| Electrophilicity | A measure of the ability of a molecule to accept electrons. | Important for understanding reaction mechanisms and biological activity. rsc.org |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Provides insight into the electrostatic potential and interaction sites of the molecule. researchgate.net |

Simulation of Conformational Dynamics within Nucleic Acid Structures

When incorporated into DNA or RNA, 5-allyl-2'-deoxyuridine can influence the structure and dynamics of the nucleic acid duplex. Molecular dynamics (MD) simulations are a powerful tool to study these conformational changes over time.

The conformation of the nucleoside itself is a key determinant of its behavior. The glycosidic bond angle defines two major conformations, anti and syn. nih.gov For most pyrimidine (B1678525) nucleosides, the anti conformation is preferred. nih.gov The sugar pucker, describing the conformation of the deoxyribose ring, also plays a critical role. nih.gov

Table 3: Conformational Parameters of Modified Nucleosides

| Parameter | Description | Typical Conformation for 2'-deoxyuridines |

| Glycosidic Torsion Angle (χ) | Rotation around the N-glycosidic bond. | Predominantly anti. nih.gov |

| Sugar Pucker | Conformation of the furanose ring. | Often C2'-endo in B-DNA. nih.gov |

| Backbone Torsion Angles | Rotations around the bonds of the sugar-phosphate backbone. | Define the overall path of the nucleic acid strand. |

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. This knowledge is then used to design new molecules with improved properties. Computational methods are an integral part of modern SAR studies.

For 5-substituted 2'-deoxyuridines, SAR studies have been crucial in developing potent antiviral and anticancer agents. nih.govnih.govnih.gov By systematically modifying the substituent at the 5-position of the uracil (B121893) ring, researchers can probe the steric and electronic requirements of the target enzyme's active site. nih.govscispace.com

For example, a systematic SAR study of 5-substituted 2'-deoxyuridine monophosphate analogues led to the identification of a highly potent and selective inhibitor of mycobacterial ThyX. researchgate.netnih.govscispace.com This study involved the synthesis and evaluation of a series of analogues with different substituents at the C-5 position. scispace.com Computational modeling can be used in conjunction with these experimental results to build predictive quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then be used to virtually screen new potential inhibitors before they are synthesized, saving time and resources.

The insights gained from SAR studies are invaluable for the rational design of new drugs. For instance, understanding that a certain size or type of substituent at the 5-position enhances binding to a viral enzyme can guide the synthesis of new analogues with even greater potency. researchgate.net

Future Directions and Emerging Research Avenues for 5 Allyl 2 Deoxyuridine

Advancements in Synthetic Routes for Complex Derivatives and Bioorthogonal Handles

The development of efficient and versatile synthetic methodologies is crucial for accessing a wide range of 5-allyl-2'-deoxyuridine derivatives. These derivatives are instrumental for fine-tuning the compound's biological activity and for its use as a molecular tool.

Modern synthetic organic chemistry offers a robust toolkit for modifying the 5-allyl-2'-deoxyuridine scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been extensively used to introduce aryl, heteroaryl, and alkynyl groups at the C-5 position of unprotected 2'-deoxyuridines. acs.orgresearchgate.net These methods are often performed in aqueous media, representing an environmentally benign approach to creating complex nucleoside analogs. researchgate.net For instance, the Suzuki-Miyaura coupling allows for the synthesis of 5-aryl-2'-deoxyuridines, which are valuable for studying DNA structure and recognition. researchgate.net Similarly, the Sonogashira reaction facilitates the introduction of terminal alkynes, which are themselves powerful handles for further functionalization via "click chemistry". acs.orgresearchgate.net

The allyl group of 5-allyl-2'-deoxyuridine is not just a simple substituent but also serves as a compact and effective bioorthogonal handle. csic.es Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The alkene functionality of the allyl group can participate in specific ligation reactions. A prominent example is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine probes. csic.esacs.org This reaction is exceptionally fast and selective, allowing for the precise labeling of allyl-modified biomolecules with fluorophores or other tags in a biological context. csic.es Compared to larger, strained alkene handles like norbornene or trans-cyclooctene, the minimal size of the allyl group is less likely to perturb the structure and function of the parent biomolecule, making it an attractive tool for in vivo applications. csic.es

Exploration in Single-Molecule Detection Techniques and Nanotechnology Applications

The unique properties of 5-allyl-2'-deoxyuridine make it a valuable component in the rapidly advancing fields of single-molecule detection and nanotechnology. These disciplines often require the precise placement of probes and structural elements on a nanoscale, a task for which modified nucleic acids are exceptionally well-suited.

Single-molecule detection techniques allow for the study of individual biomolecules, revealing details that are often obscured in ensemble measurements. bmbreports.orgsingle-molecule.nl Fluorescence-based methods are particularly powerful, but they require the covalent attachment of fluorescent dyes to the molecule of interest. mdpi.comsigmaaldrich.com The allyl group on 5-allyl-2'-deoxyuridine serves as an ideal attachment point for such dyes. Through reactions like the aforementioned IEDDA ligation, a fluorescent tetrazine can be specifically attached to an allyl-modified nucleic acid, enabling its visualization in single-molecule experiments such as fluorescence resonance energy transfer (FRET) or DNA curtain assays. bmbreports.org These techniques can be used to study complex biological processes like DNA replication and protein-DNA interactions in real-time. bmbreports.orgmdpi.com

In nanotechnology, DNA is increasingly used as a programmable material for the self-assembly of nanostructures. nanoprobes.com By incorporating 5-allyl-2'-deoxyuridine or its derivatives into synthetic DNA strands, reactive handles can be positioned at precise locations within a DNA sequence. These handles can then be used to attach other components, such as gold nanoparticles or quantum dots. nanoprobes.com This allows for the construction of intricate, custom-designed nanomaterials, including conductive nanowires and nanogrids with controlled spacing of nanoparticles. nanoprobes.com The programmability of DNA hybridization combined with the chemical versatility of modified nucleosides like 5-allyl-2'-deoxyuridine provides a powerful platform for bottom-up nanofabrication.

Unveiling Novel Molecular Mechanisms in Fundamental Biological Systems

The study of 5-allyl-2'-deoxyuridine and its structurally related analogs provides deep insights into fundamental biological mechanisms, such as enzyme function and antiviral activity. By comparing the biological effects of closely related molecules, researchers can deduce the specific molecular interactions that govern their activity.

A key example is the investigation into the antiviral properties of 5-substituted deoxyuridines against herpes simplex virus. nih.gov Research has shown that analogs where the C-C double bond of the 5-substituent is in conjugation with the pyrimidine (B1678525) ring (e.g., E-5-propenyl-2'-deoxyuridine) are more potent antiviral agents than non-conjugated isomers like 5-allyl-2'-deoxyuridine. nih.gov This difference in potency was traced to the molecular level: the conjugated isomers exhibit a greater affinity for both the viral thymidine (B127349) kinase and, after conversion to their triphosphate form, the viral DNA polymerase. nih.gov This finding highlights the critical role of the substituent's electronic structure and orientation in substrate recognition and enzyme inhibition. Such studies not only explain the mechanism of action for a specific compound but also provide general principles for rational drug design. By understanding how subtle changes in a molecule's structure affect its interaction with biological targets, scientists can develop more effective and selective therapeutic agents.

Q & A

Basic: What safety protocols are essential for handling 5-allyl-2'-deoxyuridine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Always wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Storage: Store in tightly sealed containers at -20°C under desiccation to prevent hydrolysis .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Seek medical evaluation for ingestion or inhalation .

Basic: What are the primary hazards associated with 5-allyl-2'-deoxyuridine?

Answer:

- GHS Classifications:

- Mitigation: Implement engineering controls (e.g., local exhaust ventilation) and restrict access to trained personnel .

Advanced: How can researchers optimize synthetic routes for 5-allyl-2'-deoxyuridine?

Answer:

- Key Steps:

- Protecting Groups: Use silyl (TBDMS) or acetyl groups to protect the 3'-OH during allylation to prevent side reactions .

- Allylation: Employ Pd-catalyzed cross-coupling (e.g., Heck reaction) for regioselective 5-allyl substitution .

- Deprotection: Cleave protecting groups under mild conditions (e.g., TBAF for silyl) to preserve the glycosidic bond .

- Purification: Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) to isolate >95% pure product .

Advanced: How do structural modifications (e.g., allyl group) influence the antimycobacterial activity of 2'-deoxyuridine analogs?

Answer:

- SAR Insights: Bulky 5-substituents (e.g., allyl, ethynyl) enhance activity against Mycobacterium tuberculosis by increasing lipophilicity and membrane permeability .

- In Vitro Models:

Advanced: What methodologies are used to evaluate the metabolic stability of 5-allyl-2'-deoxyuridine derivatives?

Answer:

- Liver Microsome Assays: Incubate compounds with human or murine liver microsomes (37°C, NADPH cofactor). Monitor degradation via LC-MS/MS over 60 minutes .

- Phosphorylation Studies: Use [γ-<sup>32</sup>P]ATP and thymidine kinase to assess 5'-phosphorylation efficiency, a critical step for antimetabolite activity .

Basic: What analytical techniques validate the purity and structure of synthesized 5-allyl-2'-deoxyuridine?

Answer:

- NMR: Confirm regiochemistry via <sup>1</sup>H-NMR (allyl protons at δ 5.8–6.2 ppm) and <sup>13</sup>C-NMR (C5 allylation shift to ~140 ppm) .

- HPLC: Use UV detection (260 nm) with a purity threshold of ≥98% .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]<sup>+</sup> .

Advanced: How should researchers design in vitro assays to resolve contradictions in reported biological activities?

Answer:

- Control Groups: Include both untreated cells and a structurally similar inactive analog (e.g., 5-methyl-2'-deoxyuridine) .

- Dose-Response Curves: Test 8–10 concentrations (0.1–100 µM) in triplicate to calculate EC50 and Hill coefficients .

- Data Normalization: Express activity relative to internal controls (e.g., % inhibition vs. DMSO-treated wells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.